Cas no 1361865-41-9 (3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol)

3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol is a fluorinated pyridine derivative featuring a dichlorophenyl substituent and a hydroxymethyl functional group. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further derivatization and potential biological activity. The presence of both chlorine and fluorine atoms enhances its reactivity and binding affinity in molecular interactions. The hydroxymethyl group provides a handle for synthetic modifications, making it a valuable intermediate in the development of novel active compounds. Its well-defined structure and purity make it suitable for precise applications in medicinal chemistry and material science.
3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol structure
1361865-41-9 structure
Product name:3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol
CAS No:1361865-41-9
MF:C12H8Cl2FNO
Molecular Weight:272.102424621582
CID:4921806

3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol 化学的及び物理的性質

名前と識別子

    • 3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol
    • インチ: 1S/C12H8Cl2FNO/c13-8-1-2-10(14)9(5-8)11-7(6-17)3-4-16-12(11)15/h1-5,17H,6H2
    • InChIKey: DCNOGVYMFZDYET-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C1C(=NC=CC=1CO)F)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 257
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 33.1

3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A023030500-250mg
3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol
1361865-41-9 97%
250mg
727.60 USD 2021-06-10
Alichem
A023030500-500mg
3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol
1361865-41-9 97%
500mg
1,029.00 USD 2021-06-10
Alichem
A023030500-1g
3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol
1361865-41-9 97%
1g
1,831.20 USD 2021-06-10

3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol 関連文献

3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanolに関する追加情報

3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol (CAS No. 1361865-41-9): An Overview of Its Synthesis, Properties, and Applications

3-(2,5-Dichlorophenyl)-2-fluoropyridine-4-methanol (CAS No. 1361865-41-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a dichlorophenyl group, a fluoropyridine moiety, and a hydroxymethyl functionality. These features contribute to its potential utility in various applications, particularly in the development of novel therapeutic agents.

The synthesis of 3-(2,5-dichlorophenyl)-2-fluoropyridine-4-methanol has been the subject of several recent studies. One notable approach involves the coupling of 2,5-dichlorophenylboronic acid with 4-chloro-2-fluoropyridine in the presence of a palladium catalyst. This method provides a high yield and excellent purity of the desired product. Another synthetic route involves the nucleophilic substitution of 4-chloromethyl-2-fluoropyridine with 2,5-dichlorophenylmagnesium bromide. Both methods have been optimized to ensure scalability and reproducibility, making them suitable for industrial applications.

The physical and chemical properties of 3-(2,5-dichlorophenyl)-2-fluoropyridine-4-methanol have been extensively characterized. It is a white crystalline solid with a melting point ranging from 105 to 107°C. The compound exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is sparingly soluble in water. Its molecular weight is approximately 300 g/mol, and it has a logP value of around 3.5, indicating moderate lipophilicity.

In terms of its biological activity, 3-(2,5-dichlorophenyl)-2-fluoropyridine-4-methanol has shown promising results in various preclinical studies. It has been evaluated for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, recent research has demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, it has shown selective binding to G protein-coupled receptors (GPCRs), suggesting its potential as a lead compound for the development of novel drugs targeting neurological disorders.

The pharmacokinetic properties of 3-(2,5-dichlorophenyl)-2-fluoropyridine-4-methanol have also been investigated. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed following oral administration and has a moderate half-life in vivo, which allows for sustained therapeutic effects. The compound is primarily metabolized by cytochrome P450 enzymes in the liver and is excreted mainly through the urine.

In the context of drug discovery and development, 3-(2,5-dichlorophenyl)-2-fluoropyridine-4-methanol serves as an important scaffold for the design and synthesis of more potent and selective analogs. Structure-activity relationship (SAR) studies have identified key functional groups that contribute to its biological activity. For example, modifications to the dichlorophenyl ring or the fluoropyridine moiety can significantly enhance its potency or selectivity towards specific targets.

The safety profile of 3-(2,5-dichlorophenyl)-2-fluoropyridine-4-methanol has been evaluated through various toxicological studies. In vitro assays have shown that it exhibits low cytotoxicity towards normal cell lines while demonstrating selective toxicity towards cancer cells. In vivo studies using animal models have also confirmed its safety at therapeutic doses. However, further long-term toxicology studies are necessary to fully assess its safety profile before advancing to clinical trials.

In conclusion, 3-(2,5-dichlorophenyl)-2-fluoropyridine-4-methanol (CAS No. 1361865-41-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to explore its full potential and optimize its use in clinical settings.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD